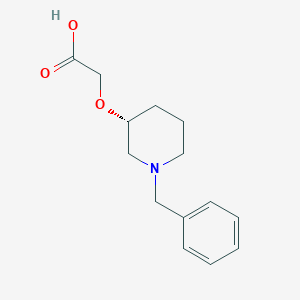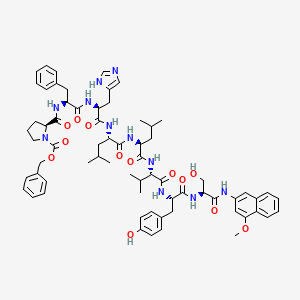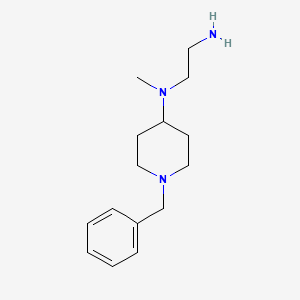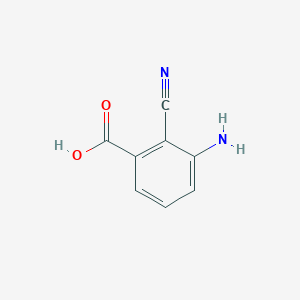
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound plays a crucial role in calcium and phosphate metabolism in humans, regulating insulin secretion, and inducing cellular differentiation . The deuterated version, where specific hydrogen atoms are replaced with deuterium, is often used in scientific research for its stability and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) involves multiple steps. One efficient method starts from (S)-carvone and includes a palladium-catalyzed tandem process that produces the vitamin D triene unit stereoselectively in one pot by coupling enol triflate with an alkenyl metal intermediate . This method is notable for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and isotopic purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can be used to alter the double bonds in the structure.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alkanes .
Aplicaciones Científicas De Investigación
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that regulates the expression of various genes involved in calcium and phosphate metabolism, insulin secretion, and cellular differentiation . The deuterium atoms enhance the stability of the compound, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
1-alpha,25-Dihydroxyvitamin D3:
25-Hydroxyvitamin D3 (26,26,26,27,27,27-d6): Another deuterated vitamin D3 compound used as a stable isotope internal standard.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A fluorinated analogue with potent biological activity.
Uniqueness
1-alpha,25-Dihydroxy-3-epi Vitamin D3 (26,26,26,27,27,27-d6) is unique due to its deuterium substitution, which provides enhanced stability and allows for precise analytical applications . This makes it particularly valuable in research settings where accurate quantification and stability are crucial.
Propiedades
Fórmula molecular |
C27H44O3 |
|---|---|
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22+,23-,24+,25+,27-/m1/s1/i3D3,4D3 |
Clave InChI |
GMRQFYUYWCNGIN-MQYJUZKRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12327260.png)
![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine](/img/structure/B12327269.png)

![(1R,2R,4S)-2-[(5-hexen-1-ylmethylamino)carbonyl]-4-[[7-methoxy-8-methyl-2-[4-(1-isopropyl)-2-thiazolyl]-4-quinolinyl]oxy]-Cyclopentanecarboxylic acid methyl ester](/img/structure/B12327275.png)
![2-(Hydroxymethyl)-6-[4-[[4-(hydroxymethyl)-5-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12327291.png)

![calcium;3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate](/img/structure/B12327317.png)

![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)

![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)
